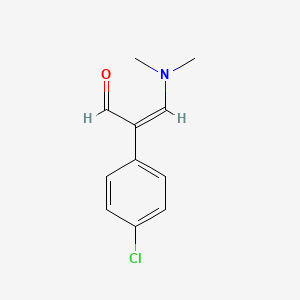

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

CAS No.: 85907-66-0

Cat. No.: VC2167608

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85907-66-0 |

|---|---|

| Molecular Formula | C11H12ClNO |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | (Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |

| Standard InChI | InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |

| Standard InChI Key | WYRALGSIFBXIIV-JXMROGBWSA-N |

| Isomeric SMILES | CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl |

| SMILES | CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |

| Canonical SMILES | CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |

Introduction

Chemical Identity and Basic Properties

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is an organic compound characterized by its specific molecular structure featuring a (Z) configuration at the double bond, which is crucial for its biological activity and chemical reactivity. This geometric isomerism significantly influences the compound's properties and potential applications in research settings.

Chemical Identification Parameters

The compound is uniquely identified through several standard chemical parameters that allow for its precise classification and differentiation from related structures:

| Parameter | Value |

|---|---|

| Chemical Name | (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal |

| CAS Registry Number | 85907-66-0 |

| Molecular Formula | C11H12ClNO |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | (Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |

| SMILES Notation | CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl |

| Physical State | Solid at room temperature |

| Melting Point | 123-125°C |

The compound's structure incorporates several key functional groups that contribute to its chemical behavior and potential applications. The 4-chlorophenyl group and dimethylamino substituent particularly influence its solubility profile and interactions with biological systems.

Structural Characteristics and Configuration

The molecular architecture of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal features several distinct structural elements that determine its chemical and biological properties.

Geometric Isomerism

The (Z) configuration around the double bond represents a critical structural feature of this compound. This specific geometric arrangement positions the major substituent groups on the same side of the double bond plane, creating a distinct spatial arrangement that affects both the compound's physical properties and its ability to interact with biological targets.

Functional Group Analysis

The compound contains several reactive functional groups that contribute to its chemical versatility:

-

The aldehyde group (-CHO) provides a reactive site for nucleophilic addition reactions

-

The dimethylamino group (-N(CH3)2) contributes to the compound's basicity and enhances its lipophilicity

-

The chlorophenyl moiety introduces electronic effects that influence the reactivity of the carbon-carbon double bond

-

The conjugated system spanning the entire molecule affects its electronic distribution and potential for interaction with biological targets

These structural features collectively contribute to the compound's potential in various synthetic and biological applications .

Synthesis Methodologies

Several efficient synthetic routes have been developed for the preparation of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, reflecting its importance as a research tool and intermediate in organic synthesis.

Primary Synthetic Approach

The most commonly employed synthetic method involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of appropriate catalysts or solvents. This approach provides a straightforward route to the target compound while allowing for potential modifications to optimize yield and stereoselectivity.

Alternative Synthesis Methods

Alternative synthetic pathways may involve different starting materials or reaction conditions, providing flexibility for researchers working with this compound. These methodologies facilitate efficient production of the compound while offering avenues for further functionalization.

Chemical Reactivity and Applications

The versatile nature of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal makes it valuable for numerous applications in organic synthesis and potentially in biological research.

Reactivity Profile

The compound's reactivity is primarily determined by its functional groups:

-

The aldehyde group serves as an electrophilic center, facilitating nucleophilic addition reactions

-

The enamine portion (created by the dimethylamino group and adjacent carbon-carbon double bond) acts as a nucleophile in certain reactions

-

The conjugated system allows for pericyclic reactions such as cycloadditions

-

The chlorophenyl group provides opportunities for further functionalization through cross-coupling reactions

These reactive characteristics make the compound a versatile building block for more complex molecular structures.

Applications in Organic Synthesis

As a multifunctional building block, (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal serves an important role in synthetic organic chemistry:

-

It functions as an intermediate in the synthesis of heterocyclic compounds

-

Its structure facilitates the construction of compounds with potential biological activities

-

The compound can serve as a model system for studying stereoselective reactions

-

Its reactivity pattern allows for regioselective transformations to create more complex structures

Comparative Analysis with Related Compounds

Understanding how (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal compares to similar compounds provides valuable insights into its unique properties and potential applications.

| Compound | Key Differences | Implications |

|---|---|---|

| 4-Chlorobenzaldehyde | Lacks dimethylamino group and extended conjugation | Reduced complexity and different reactivity pattern |

| 4-Chloroaniline | Contains NH2 instead of aldehyde; different functional group arrangement | Different reactivity profile and biological interactions |

| Non-chlorinated analogs | Absence of halogen substituent | Altered electronic properties and potential biological activities |

These differences highlight the unique combination of functional groups in (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal that contribute to its specific chemical and potentially biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume